molecular formula C11H9NO2 B12533699 [2-(Allyloxy)phenyl](oxo)acetonitrile CAS No. 657401-93-9

[2-(Allyloxy)phenyl](oxo)acetonitrile

Cat. No.: B12533699
CAS No.: 657401-93-9
M. Wt: 187.19 g/mol
InChI Key: NHHGAFRXHNKPRJ-UHFFFAOYSA-N
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Description

2-(Allyloxy)phenylacetonitrile: is an organic compound that features a phenyl ring substituted with an allyloxy group and an oxoacetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)phenylacetonitrile typically involves the reaction of 2-(allyloxy)phenol with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or ethanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of 2-(Allyloxy)phenylacetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 2-(Allyloxy)phenylacetonitrile is used as a building block for the synthesis of various heterocyclic compounds. It serves as a precursor in multicomponent reactions to form complex molecular structures .

Biology and Medicine: Its unique structure allows for the exploration of new pharmacophores and bioactive molecules .

Industry: In the industrial sector, 2-(Allyloxy)phenylacetonitrile is utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-(Allyloxy)phenylacetonitrile involves its interaction with molecular targets through nucleophilic and electrophilic pathways. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways and chemical reactions. The presence of the allyloxy and oxoacetonitrile groups enhances its reactivity and specificity towards certain molecular targets .

Properties

CAS No.

657401-93-9

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-prop-2-enoxybenzoyl cyanide

InChI

InChI=1S/C11H9NO2/c1-2-7-14-11-6-4-3-5-9(11)10(13)8-12/h2-6H,1,7H2

InChI Key

NHHGAFRXHNKPRJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)C#N

Origin of Product

United States

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